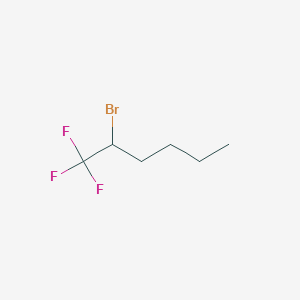

2-Bromo-1,1,1-trifluoro-hexane

Description

2-Bromo-1,1,1-trifluoro-hexane is a halogenated alkane featuring a bromine atom at the second carbon and three fluorine atoms at the terminal carbon of a hexane chain. This compound is typically utilized in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine atom serves as a leaving group. Fluorination enhances its stability and influences lipophilicity, making it relevant in pharmaceutical and agrochemical intermediates .

Propriétés

IUPAC Name |

2-bromo-1,1,1-trifluorohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF3/c1-2-3-4-5(7)6(8,9)10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNYYJIBJTVSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1-trifluoro-hexane typically involves the bromination of 1,1,1-trifluoro-hexane. This can be achieved through the reaction of 1,1,1-trifluoro-hexane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of 2-Bromo-1,1,1-trifluoro-hexane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and other separation techniques to achieve the desired purity.

Types of Reactions:

Substitution Reactions: 2-Bromo-1,1,1-trifluoro-hexane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-1,1,1-trifluoro-hexane, 2-cyano-1,1,1-trifluoro-hexane, or 2-amino-1,1,1-trifluoro-hexane can be formed.

Elimination Products: Alkenes or alkynes with trifluoromethyl groups are typical products.

Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-1,1,1-trifluoro-hexane is widely used as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into organic molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various compounds.

Table 1: Reactions Involving 2-Bromo-1,1,1-trifluoro-hexane

| Reaction Type | Example Compound | Reaction Conditions |

|---|---|---|

| Nucleophilic Substitution | Trifluoromethylated Alcohols | Base (e.g., NaOH), solvent (e.g., DMF) |

| Coupling Reactions | Fluorinated Aromatics | Pd-catalyzed conditions |

| Formation of Fluorinated Amines | Fluorinated Amines | Amine nucleophile, solvent (e.g., THF) |

Pharmaceutical Applications

The unique properties of trifluoromethyl groups enhance the biological activity of pharmaceutical compounds. Research has shown that compounds containing trifluoromethyl groups often exhibit improved metabolic stability and bioavailability.

Case Study: Antiviral Agents

A study demonstrated that derivatives of 2-Bromo-1,1,1-trifluoro-hexane were effective in synthesizing antiviral agents that inhibit viral replication through mechanisms involving interference with viral RNA synthesis.

Materials Science

In materials science, 2-Bromo-1,1,1-trifluoro-hexane is utilized in the development of fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of materials.

Table 2: Properties of Fluorinated Polymers

| Polymer Type | Key Properties | Applications |

|---|---|---|

| Poly(tetrafluoroethylene) | High chemical resistance | Electrical insulation |

| Fluorinated Polyurethanes | Improved thermal stability | Coatings for automotive applications |

| Fluorinated Silicones | Enhanced hydrophobicity | Sealants and adhesives |

Safety and Environmental Considerations

While 2-Bromo-1,1,1-trifluoro-hexane has valuable applications, it is essential to consider its safety profile. The compound is classified as harmful to the ozone layer and poses risks such as skin and eye irritation. Proper handling procedures must be followed to mitigate exposure risks.

Mécanisme D'action

The mechanism of action of 2-Bromo-1,1,1-trifluoro-hexane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The trifluoromethyl groups can influence the electronic properties of the molecule, making it more reactive towards certain types of chemical transformations. The pathways involved in its reactions are typically governed by the nature of the nucleophile or electrophile it encounters.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key differences between 2-bromo-1,1,1-trifluoro-hexane and related compounds:

Key Observations:

- Chain Length and Reactivity : Longer chains (e.g., hexane derivatives) exhibit lower volatility and higher lipophilicity compared to ethane/propane analogs, influencing their use in controlled syntheses .

- Halogen Positioning : Bromine at C2 (vs. C6 in 6-bromo-1,1,1-trifluorohexane) enhances electrophilicity at the secondary carbon, favoring nucleophilic substitution .

- Fluorine Content : Trifluorinated compounds (vs. difluoro analogs) demonstrate greater thermal stability and resistance to oxidation .

Activité Biologique

2-Bromo-1,1,1-trifluoro-hexane is a halogenated organic compound with potential biological activities that warrant detailed investigation. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests various interactions with biological systems. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C6H8BrF3

- Molecular Weight : 227.03 g/mol

- Physical State : Colorless liquid

The presence of halogen atoms in the structure influences the compound's reactivity and interactions with biological molecules. The trifluoromethyl group is particularly notable for its ability to enhance lipophilicity and metabolic stability.

Research indicates that halogenated compounds like 2-Bromo-1,1,1-trifluoro-hexane can modulate various biological pathways:

- Antimicrobial Activity : Compounds containing halogens have been shown to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : Studies have demonstrated that halogenated compounds can induce cytotoxicity in cancer cells. The cytotoxic effects are often attributed to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

Case Studies and Findings

-

Cytotoxicity in Cancer Cells :

- A study evaluated the cytotoxic effects of various halogenated compounds on human cancer cell lines. 2-Bromo-1,1,1-trifluoro-hexane exhibited significant cytotoxicity against breast and lung cancer cell lines at concentrations ranging from 10 to 100 µM.

- The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage in treated cells.

-

Antimicrobial Properties :

- Another study focused on the antimicrobial efficacy of 2-Bromo-1,1,1-trifluoro-hexane against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- The compound's ability to disrupt bacterial membranes was confirmed through electron microscopy studies that showed morphological changes in treated bacteria.

Toxicity Profile

Despite its potential therapeutic benefits, the toxicity of 2-Bromo-1,1,1-trifluoro-hexane must be carefully considered:

- Skin and Eye Irritation : The compound has been classified as a skin irritant (H315) and an eye irritant (H319) based on standard toxicity assays.

- Acute Toxicity Studies : In acute toxicity studies conducted on rodents, exposure to high doses resulted in lethality and significant organ damage, particularly affecting the liver and kidneys.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.